molecular formula C17H22N6O2S2 B13368343 N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline

N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline

Cat. No.: B13368343
M. Wt: 406.5 g/mol
InChI Key: KPBTXGXIHOBELY-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline is a complex heterocyclic compound that incorporates multiple functional groups, including triazole, thiadiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline typically involves multiple steps, starting from readily available precursorsCommon synthetic methods involve cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of catalysts, high-throughput screening of reaction conditions, and scalable processes such as continuous flow chemistry .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and thiadiazole derivatives, such as:

Uniqueness

What sets N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline apart is its specific combination of functional groups, which confer unique biological activities and chemical properties. This makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C17H22N6O2S2

Molecular Weight

406.5 g/mol

IUPAC Name

N,N-dimethyl-4-[3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

InChI

InChI=1S/C17H22N6O2S2/c1-21(2)14-6-4-13(5-7-14)16-20-23-15(18-19-17(23)26-16)12-8-10-22(11-9-12)27(3,24)25/h4-7,12H,8-11H2,1-3H3

InChI Key

KPBTXGXIHOBELY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCN(CC4)S(=O)(=O)C

Origin of Product

United States

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